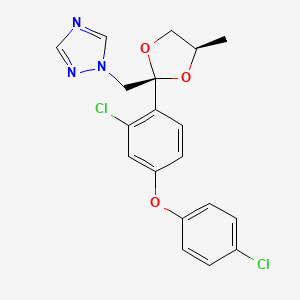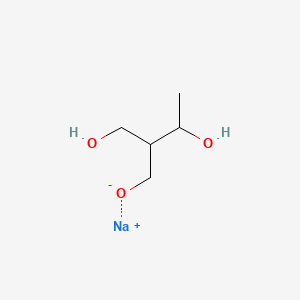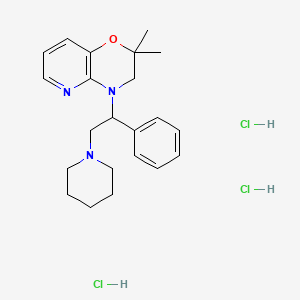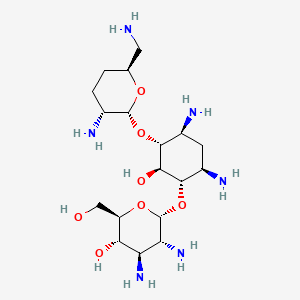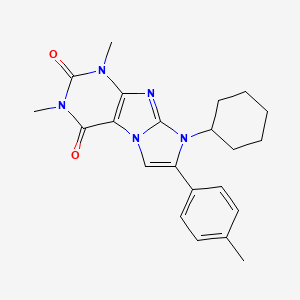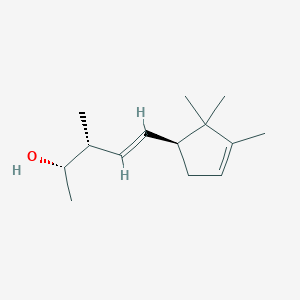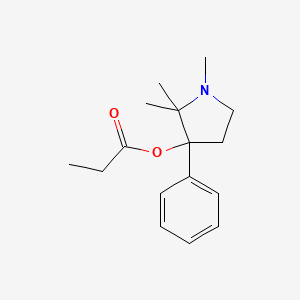
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzoquinolizines, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoquinolizine Core: The initial step involves the cyclization of a suitable precursor to form the benzoquinolizine core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Undecenamide Side Chain: The next step involves the introduction of the undecenamide side chain through an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.
化学反応の分析
Types of Reactions
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,6,7-Tetrahydro-9-methyl-1H,5H-benzo(ij)quinolizine: This compound has a similar benzoquinolizine core but with a methyl group instead of the undecenamide side chain.
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol: This compound features a hydroxyl group at the 9-position instead of the undecenamide side chain.
Uniqueness
The uniqueness of 9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide lies in its specific structure, which combines the benzoquinolizine core with an undecenamide side chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
102613-12-7 |
|---|---|
分子式 |
C23H34N2O |
分子量 |
354.5 g/mol |
IUPAC名 |
9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide |
InChI |
InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26) |
InChIキー |
IVQAMXQLTLXQBJ-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
